molecular formula C7H12O2 B2424774 3,3-dimethyl-2-methylidenebutanoic acid CAS No. 4423-82-9

3,3-dimethyl-2-methylidenebutanoic acid

Cat. No.: B2424774
CAS No.: 4423-82-9
M. Wt: 128.171
InChI Key: QJVYRYDARHKQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-methylidenebutanoic acid is a chemical building block of interest in organic synthesis and medicinal chemistry. Compounds with the 3,3-dimethylbutanoic acid structure are recognized as valuable intermediates in the development of active ingredients . The methylidene group at the 2-position provides a reactive site for further functionalization, making this reagent particularly useful for constructing more complex molecules. Researchers can employ this compound in various synthetic pathways, including cyclization reactions, side-chain elaborations, and the development of novel peptidomimetics or other pharmacologically relevant structures . As a specialty intermediate, it can be used to modulate the biological activity of heterocyclic systems or serve as a precursor in the synthesis of compound libraries for screening . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-2-methylidenebutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVYRYDARHKQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,3 Dimethyl 2 Methylidenebutanoic Acid and Its Structural Analogues

Strategies for Constructing the Alpha,Beta-Unsaturated Carboxylic Acid Moiety

The formation of the α,β-unsaturated carboxylic acid functional group is a pivotal step that can be achieved through various synthetic routes. Modern organic synthesis has increasingly moved towards transition-metal-catalyzed reactions and one-pot multicomponent sequences, which provide elegant and efficient solutions for creating these valuable motifs.

Transition-Metal-Catalyzed Approaches to Alpha,Beta-Unsaturated Carboxylic Acids

Transition metals have revolutionized organic synthesis by enabling reactions that are otherwise difficult or impossible to achieve. Catalysts based on copper, palladium, and other metals offer powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of unsaturated acids.

Transition-metal-catalyzed asymmetric hydroamination of unsaturated compounds is a direct and powerful method for assembling biologically active chiral amines. chinesechemsoc.org Copper-hydride (CuH) catalysis, in particular, has garnered significant attention for its ability to generate well-defined chiral organocopper species under mild conditions. researchgate.net While often used for the functionalization of an existing α,β-unsaturated system rather than its initial construction, this strategy is critical for producing valuable chiral derivatives.

The direct enantioselective addition of nitrogen-based nucleophiles to the intrinsically low reactivity of α,β-unsaturated carboxylic acids and their derivatives has been a long-standing challenge. chinesechemsoc.orgchinesechemsoc.org Recent advancements have led to the development of unified copper-catalyzed asymmetric hydroamination methods capable of preparing a range of β-amino acids and their derivatives with high regio- and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org These reactions often employ hydroxylamine (B1172632) derivatives as the aminating reagents and proceed without the need for pre-installed auxiliaries, which is a common requirement in traditional aza-Michael additions. chinesechemsoc.org This approach provides a straightforward pathway to synthesize chiral β-amino acid frameworks, which are important structural analogues. chinesechemsoc.orgchinesechemsoc.org The direct enantioselective CuH-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines under mild conditions has also been reported, further expanding the utility of this methodology. nih.gov

Table 1: Overview of Copper-Catalyzed Asymmetric Reactions on α,β-Unsaturated Systems
Reaction TypeCatalyst SystemKey FeaturesOutcomeReference
Asymmetric Reversal HydroaminationCuH-based catalystDirect preparation from α,β-unsaturated acids, esters, amides. High regio- and enantioselectivity.Chiral β-amino acids and derivatives. chinesechemsoc.orgchinesechemsoc.org
Asymmetric Reductive AmidationCopper Hydride (CuH)Direct one-step synthesis from unsaturated carboxylic acids and secondary amines.β-chiral amides. nih.gov
Asymmetric HydroaminationCopper CatalystApplied to polyfluoroalkyl substituted α,β-unsaturated alkenes. High enantioselectivity (up to 99% ee).Chiral polyfluoroalkylamines. globethesis.com

Palladium-catalyzed carbonylation reactions are among the most important methods for producing carboxylic acid derivatives from unsaturated compounds. nih.gov These reactions introduce a carbonyl group (CO) into an organic molecule, providing an atom-economic and versatile route to acids and their derivatives. nih.govuni-rostock.de

One major strategy is the hydroxycarbonylation of alkenes, which incorporates carbon monoxide and water to yield carboxylic acids. uni-rostock.de Another powerful approach is the carbonylation of alkynes, which allows for the direct and atom-efficient preparation of α,β-unsaturated acids and esters. uni-rostock.de The regioselectivity of these reactions, yielding either linear or branched products, can often be controlled by the choice of catalyst, ligands, and reaction conditions. uni-rostock.de Furthermore, palladium catalysts can facilitate the direct synthesis of α,β-unsaturated carboxylic acids from carbonyl compounds through C-H activation, offering an alternative and efficient pathway. researchgate.net

Table 2: Examples of Palladium-Catalyzed Carbonylation for Unsaturated Acid Synthesis
Substrate TypeReactionCatalyst System (Example)ProductReference
AlkenesHydroxycarbonylationPalladium complexes with phosphine (B1218219) ligandsCarboxylic Acids uni-rostock.de
AlkynesCarbonylationPalladium catalystα,β-Unsaturated Acids/Esters uni-rostock.de
Carbonyl CompoundsDehydrogenation via C-H activationPalladium catalyst with specific ligandsα,β-Unsaturated Carboxylic Acids researchgate.net
β-Bromo-α,β-unsaturated carboxylic acidsCarbonylative CyclizationPalladium catalyst in acetic acidMaleic Anhydrides researchgate.net

For the synthesis of cyclic structural analogues containing the α,β-unsaturated carbonyl motif, oxidative cycloalkenylation reactions provide a powerful tool. These reactions can construct complex ring systems, such as bicycloalkenones, from simpler, unactivated precursors. For instance, allyl-nickel catalysis can be employed for the α,β-dehydrogenation of carbonyl compounds and in oxidative cycloalkenylation reactions that provide access to fused, bridged, and spirocyclic ring systems using unactivated ketones and alkenes as starting materials. organic-chemistry.org This methodology allows for the creation of diverse and complex molecular architectures that incorporate the unsaturated acid or ketone functionality within a cyclic framework.

One-Pot Multicomponent Reaction Sequences

An efficient one-pot procedure for the synthesis of (E)-α,β-unsaturated carboxylic acids has been developed by combining a regioselective hydroformylation with a modified Doebner-Knoevenagel reaction. researchgate.net This sequence typically starts with a terminal alkene, which first undergoes hydroformylation to produce an aldehyde. This intermediate then reacts in situ in a decarboxylative Knoevenagel condensation to furnish the final unsaturated acid. researchgate.net

This method is notable for its mild reaction conditions, often proceeding at room temperature and ambient pressure, and its tolerance of a variety of functional groups. researchgate.net The reaction demonstrates excellent control over both regioselectivity (favoring the linear aldehyde in the hydroformylation step) and stereoselectivity (producing the E-isomer of the unsaturated acid). researchgate.net This one-pot C3 homologation of terminal alkenes represents a highly practical and efficient route for the synthesis of α,β-unsaturated acids. researchgate.net

Table 3: Key Features of the One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction
FeatureDescriptionReference
Reaction TypeOne-pot, two-step sequence (hydroformylation followed by Knoevenagel condensation). researchgate.net
Starting MaterialTerminal Alkenes. researchgate.net
Key ConditionsMild conditions (e.g., room temperature, ambient pressure). researchgate.net
SelectivityExcellent regio- and stereocontrol, yielding (E)-α,β-unsaturated carboxylic acids. researchgate.net
AdvantagesHigh efficiency, tolerates various functional groups, avoids isolation of intermediates. researchgate.netresearchgate.net

Unsaturation of Saturated Carboxylic Acid Precursors

One approach to synthesizing α,β-unsaturated acids is by introducing a double bond into a saturated carboxylic acid backbone. This often involves an oxidation step to create a reactive intermediate that can undergo elimination.

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of methylene (B1212753) groups positioned alpha to a carbonyl group, a reaction known as the Riley oxidation. wikipedia.org This method can be adapted to introduce unsaturation in the synthesis of compounds like 3,3-dimethyl-2-methylidenebutanoic acid. The reaction proceeds through the enol tautomer of the carbonyl compound, which attacks the electrophilic selenium center. wikipedia.org Subsequent rearrangement and dehydration steps lead to the formation of a 1,2-dicarbonyl compound. wikipedia.org

For a saturated carboxylic acid precursor, the direct application of SeO₂ is not feasible. However, a related strategy involves the oxidation of a precursor like 3,3-dimethyl-2-oxobutanoic acid. The mechanism involves the following key steps:

Enolization: The α-keto acid precursor forms an enol tautomer in solution.

Reaction with SeO₂: The enol attacks the selenium dioxide.

Intermediate Formation: A complex series of rearrangements occurs, often proposed to involve pericyclic reactions (an ene reaction followed by a rsc.orgwikipedia.org-sigmatropic shift). wikipedia.org

Elimination: The process ultimately results in the introduction of a double bond at the α,β-position.

This methodology is particularly effective for introducing unsaturation in systems where other methods might fail. Selenium dioxide is a selective oxidant, and the reaction conditions can often be controlled to favor the desired unsaturated product. youtube.com The reaction is typically carried out in solvents like dioxane or acetic acid. researchgate.net

Aldol (B89426) Condensation Variants for Butenoic Acid Derivatives

Aldol condensation is a cornerstone of carbon-carbon bond formation and a powerful tool for synthesizing α,β-unsaturated carbonyl compounds. iitk.ac.in Variants of this reaction are widely used to prepare butenoic acid derivatives. A common strategy involves the reaction of a ketone with glyoxylic acid. researchgate.netresearchgate.net For the synthesis of this compound, the precursor ketone would be 3,3-dimethyl-2-butanone (pinacolone).

The reaction mechanism involves the formation of an enolate from the ketone under basic or acidic conditions, which then acts as a nucleophile, attacking the aldehyde group of glyoxylic acid. iitk.ac.in The resulting β-hydroxy acid intermediate readily undergoes dehydration to yield the α,β-unsaturated butenoic acid derivative. iitk.ac.in

Microwave-assisted conditions have been shown to significantly improve yields and reduce reaction times for the synthesis of 4-oxo-2-butenoic acids from methyl ketones and glyoxylic acid. rsc.orgrsc.org Different acid promoters are used depending on the substrate; for instance, tosic acid is often preferred for aromatic substrates, while acetic acid with pyrrolidine (B122466) is effective for aliphatic substrates. rsc.orgrsc.org

Ketone PrecursorReagentConditionsProductYieldReference
Acetyl DerivativesGlyoxylic AcidMicrowave, Tosic Acid (for aromatic)E-4-oxo-2-butenoic acidsGood to Excellent rsc.org
Acetyl DerivativesGlyoxylic AcidMicrowave, Acetic Acid/Pyrrolidine (for aliphatic)E-4-oxo-2-butenoic acidsGood to Excellent rsc.org
Cyclohexylmethyl ketoneGlyoxylic AcidMicrowave, Pyrrolidine/Acetic Acid, 60°C4-cyclohexyl-4-oxo-2-butenoic acid52% rsc.org
4-methoxyacetophenoneGlyoxylic AcidMicrowave, Optimized Conditions4-(4-methoxyphenyl)-4-oxo-2-butenoic acid94% researchgate.net

Wittig and Horner–Wadsworth–Emmons Type Olefinations for Methylene Systems

Olefination reactions provide a direct route to introduce a methylene group (C=CH₂) onto a carbonyl carbon. The Wittig and Horner–Wadsworth–Emmons (HWE) reactions are the most prominent methods for this transformation. wikipedia.orgalfa-chemistry.com Both reactions are crucial for synthesizing α-methylene carboxylic acids from α-keto acid precursors like 3,3-dimethyl-2-oxobutanoic acid.

Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide, known as a Wittig reagent, to convert a ketone or aldehyde into an alkene. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, the α-keto acid precursor would be reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

The mechanism involves the nucleophilic addition of the ylide to the carbonyl group, forming a zwitterionic intermediate called a betaine (B1666868), which then cyclizes to a four-membered oxaphosphetane ring. masterorganicchemistry.com This intermediate rapidly decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com A key advantage of the Wittig reaction is the unambiguous placement of the double bond. nih.gov While traditionally known for producing Z-alkenes from non-stabilized ylides, the use of specific reagents like methylenetriphenylphosphorane is highly effective for installing a terminal methylene group. wikipedia.org

Horner–Wadsworth–Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. wikipedia.org This reagent is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org A significant advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed from the reaction mixture. alfa-chemistry.com

The reaction typically shows a high stereoselectivity for the formation of (E)-alkenes when applicable, although this is not a factor when introducing a terminal methylene group. wikipedia.orgalfa-chemistry.com The mechanism is similar to the Wittig reaction, proceeding through nucleophilic addition to the carbonyl. The phosphonate (B1237965) carbanions are prepared by treating a phosphonate ester with a base, such as sodium hydride (NaH). alfa-chemistry.com The HWE reaction is widely used in natural product synthesis due to its reliability and stereoselectivity. rsc.org

ReactionReagentSubstrateKey FeaturesByproductReference
Wittig ReactionPhosphonium Ylide (e.g., Ph₃P=CH₂)Aldehyde or KetoneForms C=C bond; reliable for methylene group introduction.Triphenylphosphine oxide wikipedia.orgmasterorganicchemistry.com
Horner–Wadsworth–EmmonsPhosphonate CarbanionAldehyde or KetoneMore reactive carbanion; (E)-selective; water-soluble byproduct.Dialkylphosphate salt wikipedia.orgalfa-chemistry.com

Stereoselective Synthesis of this compound and its Derivatives

Achieving stereocontrol in the synthesis of complex molecules is a primary objective in modern organic synthesis. For derivatives of this compound that contain chiral centers, developing stereoselective methods is essential.

Enantiocontrol in Transformations of Unsaturated Carboxylic Acids

When functionalizing α,β-unsaturated acids or their derivatives, new stereocenters can be created. Enantiocontrol refers to the ability to selectively produce one enantiomer over the other. Several strategies are employed to achieve this:

Chiral Auxiliaries: A common approach is the use of chiral auxiliaries, such as those employed in Evans asymmetric aldol reactions. nih.gov In this method, the carboxylic acid is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. nih.gov

Chiral Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can induce enantioselectivity in reactions. For example, asymmetric hydrogenation or epoxidation of the double bond in an unsaturated acid can be achieved with high enantiomeric excess using appropriate chiral catalysts.

Biocatalysis: Enzymes are highly specific catalysts that can perform reactions with exceptional enantioselectivity. researchgate.net Carboxylic acid reductases (CARs), for instance, can reduce a variety of carboxylic acids to aldehydes, which can then be used in further synthetic steps. researchgate.net Directed evolution of enzymes can further enhance their efficiency and enantiocontrol for specific, non-natural transformations, enabling the synthesis of products with high enantiomeric purity (up to 98.5:1.5 e.r.). acs.org

Regioselective Considerations in Functionalization Reactions

Regioselectivity deals with the control of which position on a molecule a reaction occurs. In α,β-unsaturated carboxylic acids like this compound, there are several reactive sites: the carboxylic acid group, the α-carbon, and the β-carbon of the double bond.

The electronic nature of the α,β-unsaturated carbonyl system makes the β-carbon electrophilic due to conjugation. This allows for conjugate addition reactions, also known as Michael additions, where nucleophiles preferentially attack the β-carbon. libretexts.org A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this type of reaction. libretexts.org

The bulky tert-butyl group at the 3-position of this compound introduces significant steric hindrance. This steric bulk can influence the regioselectivity of reactions in several ways:

It can hinder nucleophilic attack at the β-carbon, potentially slowing down conjugate additions compared to less substituted analogues.

It may direct incoming reagents to the less hindered face of the molecule in stereoselective reactions.

It can influence the E/Z selectivity in olefination reactions used to synthesize the molecule itself. In HWE reactions, steric factors play a crucial role in determining the stereochemical outcome. alfa-chemistry.com

Careful consideration of both electronic effects and steric hindrance is therefore critical when planning the functionalization of this compound and its derivatives to achieve the desired regiochemical outcome. wikipedia.orgalfa-chemistry.com

Preparative Routes from Related Dimethylated Butanoic Acid Precursors

The synthesis of this compound and its structural analogues can be approached by leveraging more readily available dimethylated butanoic acid precursors. These strategies involve key chemical transformations to introduce the exocyclic double bond, starting from molecules that already possess the core tert-butyl carbon skeleton. Two significant precursors in this context are 3,3-dimethyl-2-oxobutyric acid and analogues of 3,3-dimethyl-2-butanol. Methodologies for their conversion focus on olefination of a ketone and dehydration of a secondary alcohol, respectively.

Chemical Transformations from 3,3-Dimethyl-2-oxobutyric Acid

The conversion of 3,3-dimethyl-2-oxobutyric acid, also known as trimethylpyruvic acid, into the target methylidene compound involves the transformation of a ketone functional group into an alkene. The Wittig reaction is a cornerstone synthetic method for achieving this type of olefination. masterorganicchemistry.comwikipedia.org

The Wittig reaction utilizes a phosphonium ylide, known as a Wittig reagent, to react with an aldehyde or a ketone. nih.gov For the synthesis of this compound, the specific Wittig reagent required is methylenetriphenylphosphorane (Ph₃P=CH₂). The reaction proceeds by the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of the 3,3-dimethyl-2-oxobutyric acid. This initial step forms a betaine intermediate, which subsequently collapses into a four-membered oxaphosphetane ring. masterorganicchemistry.com This short-lived intermediate then fragments to yield the desired alkene product and a phosphine oxide byproduct, typically triphenylphosphine oxide. masterorganicchemistry.com

A critical consideration for this reaction is the potential for the carboxylic acid group to interfere with the strongly basic conditions often used to generate the ylide. Therefore, protection of the carboxylic acid, for instance as an ester, may be necessary prior to the Wittig reaction, followed by a subsequent deprotection step.

Table 1: Key Reactants for Wittig Olefination

Compound Name Role in Reaction
3,3-Dimethyl-2-oxobutyric acid Carbonyl Substrate
Methyltriphenylphosphonium bromide Ylide Precursor
Strong Base (e.g., n-Butyllithium) Ylide Generation
Methylenetriphenylphosphorane Wittig Reagent
This compound Product

Detailed research findings indicate that the Wittig reaction is highly effective for installing a methylene group, even on sterically hindered ketones. wikipedia.org The reaction is typically conducted in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org While the reaction with unstabilized ylides, such as the one required here, can sometimes lead to mixtures of stereoisomers for more complex alkenes, this is not a concern for the formation of a terminal methylene group. nih.gov

Dehydration and Elimination Reactions from 3,3-Dimethyl-2-butanol Analogues

An alternative synthetic pathway involves the dehydration of a hydroxyl-containing precursor, such as 2-hydroxy-3,3-dimethylbutanoic acid. This approach relies on an elimination reaction to form the carbon-carbon double bond. The most common method for the dehydration of alcohols is treatment with a strong protic acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat. masterorganicchemistry.com

The mechanism for the dehydration of secondary alcohols typically proceeds via an E1 (elimination, unimolecular) pathway. masterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group by the strong acid, converting it into a good leaving group (water). The departure of the water molecule generates a secondary carbocation intermediate. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the alkene. masterorganicchemistry.com

However, a significant challenge in this specific synthesis is the propensity of the secondary carbocation intermediate to undergo rearrangement to a more stable tertiary carbocation. This phenomenon is well-documented in the dehydration of the structural analogue 3,3-dimethyl-2-butanol. When this alcohol is treated with concentrated sulfuric acid, the initially formed secondary carbocation undergoes a 1,2-methyl shift. chegg.comdoubtnut.com This rearrangement produces a more stable tertiary carbocation, which then leads to the formation of rearranged, more highly substituted alkenes as the major products, namely 2,3-dimethyl-2-butene (B165504) and 2,3-dimethyl-1-butene. chegg.com The desired product, 3,3-dimethyl-1-butene, which corresponds to the skeleton of the target acid, is formed in only minor amounts. chegg.com

Table 2: Product Distribution from Dehydration of 3,3-Dimethyl-2-butanol

Product Name Yield (%) Type of Alkene
2,3-Dimethyl-2-butene 64% Tetrasubstituted (Rearranged)
2,3-Dimethyl-1-butene 33% Disubstituted (Rearranged)
3,3-Dimethyl-1-butene 3% Monosubstituted (Non-rearranged)

(Data based on the dehydration of the analogous alcohol, 3,3-dimethyl-2-butanol) chegg.com

This expected rearrangement presents a major hurdle in applying simple acid-catalyzed dehydration of 2-hydroxy-3,3-dimethylbutanoic acid to produce this compound efficiently. Alternative elimination methods that avoid carbocation intermediates, such as treatment with phosphorus oxychloride (POCl₃) in pyridine, might offer a more controlled route to the desired less-substituted alkene. libretexts.org This procedure tends to favor E2-type mechanisms, which can prevent skeletal rearrangements. libretexts.org

Mechanistic Investigations into Reactions Involving 3,3 Dimethyl 2 Methylidenebutanoic Acid

Reaction Pathway Elucidation of Key Transformations

While specific studies on the catalytic cycles of 3,3-dimethyl-2-methylidenebutanoic acid are not extensively detailed in available literature, the principles of electron transfer in related unsaturated systems offer significant insights. For α,β-unsaturated carboxylic acids, catalytic processes can involve single-electron transfer (SET) mechanisms, particularly in reductive coupling reactions. researchgate.net For instance, the pinacol-coupling reaction, which can occur with carbonyl compounds, proceeds through an SET process. researchgate.net

In photochemical approaches, the hydrocarboxylation of α,β-unsaturated esters involves electron transfer, demonstrating that these conjugated systems are susceptible to such pathways. chemrxiv.org Furthermore, studies on the electron-transfer oxidation of unsaturated fatty acids have determined one-electron oxidation potentials and explored the formation of radical cations upon photoinduced electron transfer. nih.gov Such radical intermediates are key in understanding subsequent reaction steps, like deprotonation and addition reactions. nih.gov The rate constants of photoinduced electron-transfer oxidation have been evaluated, providing a framework for predicting the reactivity of unsaturated acids. nih.gov While no thermal electron transfer was observed from linoleic acid to a strong one-electron oxidant, this highlights the specific conditions required to initiate such processes. nih.gov

The structure of this compound, an α,β-unsaturated acid, suggests that its reactions can readily involve carbocation intermediates. In the presence of acidic catalysts, the addition of a proton to the double bond can form a carbocation. libretexts.org This electrophilic activation allows for subsequent reactions. For many unsaturated acids, this carbocation can be attacked by an internal nucleophile, such as the carboxylic acid group itself, to form cyclic lactones. libretexts.org

Decarboxylation of α,β-unsaturated carboxylic acids, particularly under acid-catalyzed conditions, also proceeds through a carbocation intermediate. stackexchange.com The stability of this intermediate is crucial; substitutions at the β-carbon position can stabilize the carbocation, facilitating the loss of carbon dioxide. stackexchange.com

Furthermore, rearrangement mechanisms are prevalent in related systems, such as terpenes, which often feature complex carbocation cyclization and rearrangement cascades. nih.govbeilstein-journals.orgnih.gov Quantum chemical calculations on these biosynthetic pathways show that proposed secondary carbocations are sometimes not true intermediates but exist on a potential energy surface with multiple exit channels. escholarship.orgresearchgate.net These studies highlight the complexity of carbocation behavior, which can involve concerted, asynchronous alkyl shifts rather than stepwise processes. escholarship.org It is also theorized that some α,β-unsaturated acids might first isomerize to a β,γ-isomer, which then undergoes reactions via a different mechanistic pathway, such as a cyclic transition state for decarboxylation. stackexchange.com

The synthesis of derivatives of this compound involves reactive intermediates like acyl chlorides and anhydrides. While specific characterization data for the acyl chloride and anhydride (B1165640) of the titular unsaturated acid is sparse, data for the saturated analogue, 3,3-dimethylbutanoic acid, provides a useful reference.

3,3-Dimethylbutanoyl chloride , the corresponding saturated acyl chloride, is a colorless to slightly yellow liquid with a boiling point between 127-129 °C. chemicalbook.com It is a reactive compound that is sensitive to moisture. chemicalbook.com Spectroscopic data and physical properties are well-documented. nih.govnist.gov

PropertyValueSource
Molecular FormulaC6H11ClO nih.gov
Molecular Weight134.60 g/mol nih.gov
Boiling Point127-129 °C chemicalbook.com
Density0.969 g/mL at 25 °C chemicalbook.com
Refractive Indexn20/D 1.421 chemicalbook.com

3,3-Dimethylbutanoic anhydride , the corresponding saturated symmetric anhydride, is another key intermediate. nih.govnih.gov Its properties are also characterized.

PropertyValueSource
Molecular FormulaC12H22O3 nih.gov
Molecular Weight214.30 g/mol nih.gov
IUPAC Name3,3-dimethylbutanoyl 3,3-dimethylbutanoate nih.gov

The synthesis of these intermediates from the parent carboxylic acid can be achieved using standard reagents. For instance, phosphorus trichloride (B1173362) is used to convert 3,3-dimethylbutyric acid into its acyl chloride. google.com

Kinetic Studies of Synthesis and Transformation Reactions

Kinetic studies provide quantitative data on reaction rates. While specific kinetic data for this compound is limited, studies on analogous α,β-unsaturated systems and related carbonyls offer valuable comparative information.

For example, the ozonolysis of various acyclic α,β-unsaturated carbonyls has been studied, with rate coefficients determined at 298 K using the relative rate method. rsc.org These studies show how substitution patterns on the double bond significantly affect reactivity towards ozone.

Rate Coefficients for Ozonolysis of α,β-Unsaturated Carbonyls at 298 K rsc.org
CompoundRate Coefficient (k) (x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹)
Methyl methacrylate7.0 ± 0.9
Methyl crotonate5.5 ± 1.4
Methyl tiglate65 ± 11
3-Penten-2-one31 ± 7
4-Methyl-3-penten-2-one8.4 ± 0.8

In other studies, the kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution were investigated, revealing that the reactivity of methacrylic acid is greater than that of acrylic acid. researchgate.net Such studies help in understanding the electronic effects of substituents on reaction rates. The synthesis of acrylic acid itself via the partial oxidation of propylene (B89431) has been kinetically modeled, demonstrating a two-step reaction mechanism where propylene is first oxidized to acrolein and then to acrylic acid. wvu.edu

The effect of temperature on reaction rates is described by activation parameters, primarily the activation energy (Ea) and the pre-exponential factor (A), as defined by the Arrhenius equation. libretexts.org These parameters are crucial for understanding reaction mechanisms and optimizing conditions.

For the production of acrylic acid from propylene, the activation energies for the primary reaction steps have been determined. The oxidation of propylene to acrolein has an activation energy of 15,000 kcal/kmol, while the subsequent oxidation of acrolein to acrylic acid has an activation energy of 20,000 kcal/kmol. wvu.edu Undesired side reactions, such as the oxidation of propylene to CO₂, have a higher activation energy of 25,000 kcal/kmol. wvu.edu

In the liquid-phase oxidation of acrolein to acrylic acid, the apparent activation energy was calculated to be 26.4 kJ mol⁻¹. maastrichtuniversity.nl Studies on the reaction of levopimaric acid with acrylic acid in different solutions have also been conducted, providing thermodynamic data such as the change in Gibbs Free Energy (ΔG), which relates to the spontaneity and position of equilibrium of a reaction. researchgate.net Lowering the activation energy is a key function of catalysts, which increases the reaction rate without being consumed in the process. libretexts.org

Activation Energies for Acrylic Acid Synthesis from Propylene wvu.edu
Reaction StepActivation Energy (Ea) (kcal/kmol)
Propylene → Acrolein15,000
Acrolein → Acrylic Acid20,000
Propylene → CO₂25,000

Influence of Substituents on Reaction Kinetics

The kinetics of reactions involving α,β-unsaturated carbonyl compounds are significantly influenced by the nature of substituents on the carbon-carbon double bond. In the case of this compound, the bulky tert-butyl group at the β-position and the carboxylic acid group at the α-position play crucial roles in determining its reactivity.

Studies on analogous α,β-unsaturated systems suggest that the presence of alkyl groups on the double bond can affect reaction rates through both electronic and steric effects. For instance, in the conjugate addition of thiols to α,β-unsaturated ketones, the presence of methyl groups on the C=C bond was found to decrease the exothermicity of the reaction by 1-3 kcal/mol compared to the unsubstituted vinyl ketone. researchgate.net This is attributed to the stabilization of the substituted enone reactant through hyperconjugation, which is greater than the stabilization of the product by branching. researchgate.net This loss of reactant stabilization, rather than steric hindrance alone, is a primary factor controlling the relative activation energies in the gas phase. researchgate.net

In solution, these substituent effects can be amplified. For example, the addition of a methylthiolate anion to an enone in water is disfavored by 2-6 kcal/mol when one or two methyl groups are present on the double bond. researchgate.net This suggests that the tert-butyl group in this compound would likely have a significant impact on the kinetics of similar addition reactions, potentially slowing them down due to both steric hindrance and electronic stabilization of the ground state.

Furthermore, a semi-quantitative approach to estimate substituent effects in the ozonolysis of α,β-unsaturated acids, aldehydes, and esters involves the use of reactivity factors, which compare the rate coefficient of the carbonyl compound to that of a core alkene structure. rsc.org This method highlights that the carbonyl-containing substituent's effect can be quantified, allowing for predictions of reactivity based on structural analogues. rsc.org While not directly studied for this compound, this approach indicates that the specific arrangement of substituents is a key determinant of its reaction kinetics with various reagents.

The following table summarizes the expected influence of the substituents in this compound on its reaction kinetics based on studies of analogous compounds.

SubstituentPositionExpected Effect on Reaction KineticsRationale
tert-ButylβDecrease in rate of nucleophilic additionSteric hindrance and electronic stabilization of the ground state.
Carboxylic AcidαElectron-withdrawing, activating the β-carbon to nucleophilic attackInductive and resonance effects.
Methylideneα,βProvides a site for addition reactionsReactivity of the C=C double bond.

Catalytic Reaction Mechanisms and Active Species

Catalysis plays a pivotal role in the functionalization of α,β-unsaturated carboxylic acids. The following sections explore various catalytic mechanisms that could be relevant to the transformation of this compound.

In transition metal-catalyzed reactions, the choice of ligand is crucial for controlling both the selectivity and reactivity of the process. For reactions involving α,β-unsaturated carboxylic acid derivatives, ligands can influence the electronic and steric properties of the metal center, thereby dictating the outcome of the reaction.

For example, in the enantioselective cycloisomerization-hydroalkenylation and -hydroarylation of enynes, the use of specific phosphine (B1218219) ligands, such as (2S,2S',3S,3S')-MeO-BIBOP, was found to be critical for achieving high regio- and enantioselectivity. nih.gov The ligand's structure can influence the initial oxidative cyclization step and the subsequent C-H activation. nih.gov In the context of this compound, a bulky ligand could work in concert with the sterically demanding tert-butyl group to enhance selectivity in reactions such as asymmetric hydrogenation or conjugate additions.

The electronic properties of ligands also play a significant role. In rhodium-catalyzed 1,1-arylesterification of unactivated alkenes, it was observed that both electron-rich and electron-withdrawing groups on the aryl alkene were well-tolerated, indicating that the catalytic system is robust to electronic variations in the substrate. acs.org This suggests that for metal-catalyzed reactions of this compound, the ligand's electronic character could be tuned to optimize the reaction for this specific substrate, potentially overcoming any deactivating effects of the tert-butyl group.

The table below illustrates how different ligand properties can influence the outcome of metal-catalyzed reactions involving α,β-unsaturated carbonyl compounds.

Ligand PropertyInfluence on ReactionPotential Application to this compound
Steric BulkCan enhance enantioselectivity and regioselectivity by creating a specific chiral pocket around the metal center.Directing reactions to a specific face of the double bond, leading to high stereocontrol.
Electronic Nature (Donor/Acceptor)Affects the electron density at the metal center, influencing its reactivity towards the substrate.Modulating the catalytic activity to achieve efficient transformation despite the bulky substituent.
Bite Angle (for bidentate ligands)Influences the geometry of the metal complex and the stability of intermediates.Controlling the pathway of multi-step catalytic cycles, such as suppressing undesired side reactions.

Reactions involving radical intermediates offer a powerful strategy for the functionalization of unsaturated systems. For acrylic acid derivatives, the generation of radical species can lead to a variety of transformations, including additions and cyclizations.

The Minisci reaction, for instance, involves the radical alkylation of electron-deficient heteroarenes. nih.gov This type of reaction proceeds via the generation of an alkyl radical from a carboxylic acid, which then adds to the heterocycle. nih.gov While typically applied to heteroarenes, the principle of generating a radical and adding it to an unsaturated system could be extended to the double bond of this compound.

Photocatalytically mediated RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization is another area where radical intermediates are key. nih.gov This technique allows for the controlled polymerization of monomers like acrylates under mild conditions and is tolerant to oxygen. nih.gov The functionalization of this compound could potentially be achieved through a similar photocatalytic approach, where a radical is generated and adds to the double bond, initiating a desired transformation rather than polymerization.

Titanocene-catalyzed reactions have also been shown to proceed through radical intermediates. For example, the carbocarboxylation of dienes and alkenes involves the generation of carbon radicals from organic halides, which then participate in the coupling reaction. mdpi.com Such a catalytic system could potentially be adapted for the functionalization of this compound, where the double bond would be the target for the radical addition.

Dimethyl carbonate (DMC) has emerged as a "green" and non-toxic methylating agent for carboxylic acids. The mechanism of this transformation is of interest for the esterification of this compound.

Isotope-labeling studies have suggested that the base-catalyzed methyl transfer from DMC to a carboxylic acid proceeds via a direct methyl transfer from DMC to the carboxylate oxygen. This is distinct from a mechanism involving the formation of a carbonic carboxylic anhydride followed by nucleophilic attack. While the exact nature of the direct transfer (intramolecular or intermolecular SN2-type) is still a subject of investigation, the evidence points away from a simple carbonyl substitution pathway.

The reaction is typically catalyzed by a base, such as potassium carbonate, and proceeds under mild conditions. This method has been shown to be compatible with a wide range of functional groups and can be performed without significant racemization at epimerizable stereocenters. Given the structure of this compound, this method would likely be an effective way to synthesize its methyl ester without affecting the double bond.

Advanced Reactivity and Derivatization Chemistry of 3,3 Dimethyl 2 Methylidenebutanoic Acid

Functional Group Interconversions and Modifications

The reactivity of 3,3-dimethyl-2-methylidenebutanoic acid is dominated by its two primary functional groups: the carboxylic acid and the conjugated alkene. These sites allow for a variety of chemical modifications, enabling the synthesis of a broad spectrum of derivatives.

The carboxylic acid group of this compound readily undergoes esterification and amidation, two fundamental transformations in organic synthesis.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, milder, more efficient methods can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org Another approach involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) as an esterifying reagent. researchgate.net These methods allow for the formation of a wide array of esters under mild conditions. orgsyn.org The reaction temperature for esterification can vary, but typically ranges from 130°C to 230°C, depending on the specific reactants and catalysts used. google.com

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine to form an amide. Direct conversion requires high temperatures to drive off water, which can be facilitated by azeotropic removal. mdpi.com More commonly, the carboxylic acid is first activated. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with an amine. Peptide coupling reagents, like EDC-HCl in the presence of a base such as DMAP, provide a milder alternative for amide bond formation. mdpi.com Iron(III) chloride has also been reported as a catalyst for direct amidation from esters under solvent-free conditions. mdpi.com

Table 1: Illustrative Esterification and Amidation Reactions

Reactant 1 Reactant 2 Reagent/Catalyst Product
This compound Methanol H₂SO₄ (catalytic) Methyl 3,3-dimethyl-2-methylidenebutanoate
This compound Ethanol DCC, DMAP Ethyl 3,3-dimethyl-2-methylidenebutanoate
This compound Ammonia Heat 3,3-dimethyl-2-methylidenebutanamide

The electron-withdrawing carboxylic acid group activates the double bond of this compound, making it susceptible to nucleophilic attack in a conjugate addition reaction, commonly known as the Michael addition. organic-chemistry.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com

A wide variety of nucleophiles can be employed in the Michael addition, including:

Organocuprates (Gilman reagents): These reagents are excellent for delivering alkyl or aryl groups to the β-position.

Enolates: The enolate of a ketone, ester, or other carbonyl compound can act as a carbon nucleophile. masterorganicchemistry.com

Amines: Primary and secondary amines can add to the double bond in an aza-Michael addition. nih.gov

Thiols: Thiols are effective nucleophiles in the thia-Michael addition, which can be reversible under certain conditions. encyclopedia.pub

The reaction is typically carried out in the presence of a base to generate the nucleophile. The initial addition results in the formation of an enolate intermediate, which is then protonated to yield the final product. masterorganicchemistry.com

Table 2: Potential Michael Addition Reactions

Michael Acceptor Nucleophile (Michael Donor) Product
This compound Diethyl malonate 2-(1-carboxy-2,2-dimethylpropyl)malonic acid
This compound Thiophenol 3,3-dimethyl-2-((phenylthio)methyl)butanoic acid

Furthermore, the double bond can undergo addition reactions with halogens (e.g., Br₂) and hydrogen halides (e.g., HCl, HI). doubtnut.comdoubtnut.comyoutube.com The addition of hydrogen halides to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms. However, rearrangements can occur to form more stable carbocation intermediates. doubtnut.comdoubtnut.comyoutube.com

The methylene (B1212753) (C=CH₂) group in this compound can be subjected to various oxidation and reduction reactions.

Oxidation of the alkene can lead to several products depending on the reagents and reaction conditions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide.

Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (B83412) (KMnO₄), yields a diol.

Oxidative cleavage: Ozonolysis (O₃) followed by a workup with an oxidizing agent (e.g., hydrogen peroxide) will cleave the double bond to form a ketone and a carboxylic acid. In the case of this compound, this would yield 3,3-dimethyl-2-oxobutanoic acid. cymitquimica.com

Reduction of the double bond can be achieved through catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂) will selectively reduce the alkene to an alkane, yielding 3,3-dimethylbutanoic acid. nist.gov The Wolff-Kishner reduction, which involves reaction with hydrazine (B178648) hydrate (B1144303) and a base at high temperatures, can reduce a ketone to a methylene group, and is a method for preparing 3,3-dimethylbutyric acid from 2-oxo-3,3-dimethylbutanoic acid. google.comgoogle.com The reduction of 3,3-dimethyl-2-butanone results in 3,3-dimethyl-2-butanol. chegg.com

Synthesis of Structurally Diverse Derivatives for Academic Exploration

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a wide range of structurally diverse molecules for academic and potentially pharmaceutical research.

The core structure of this compound can be elaborated to create novel butenoic acid derivatives and molecular scaffolds. For example, the α,β-unsaturated carboxylic acid motif is a versatile building block in the construction of complex molecular structures. researchgate.net The synthesis of 4-oxo-2-butenoic acids can be achieved through a microwave-assisted aldol (B89426) condensation between methyl ketones and glyoxylic acid. nih.gov The development of new synthetic routes to butenoic acid derivatives is an active area of research. researchgate.net

The synthesis of novel heterocyclic scaffolds is another area of interest. For instance, new coumarin (B35378) derivatives have been synthesized from the reaction of related starting materials with salicylaldehyde (B1680747) derivatives. researchgate.net The 3-carboxypiperidin-2-one scaffold has shown promise in the design of new c-Met inhibitors. mdpi.com

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. This approach is highly efficient and atom-economical. The functional groups of this compound make it a potential candidate for use in MCRs.

For example, the carboxylic acid functionality could be utilized in Passerini or Ugi reactions. The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide. The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a bis-amide. nih.gov The development of novel MCRs, including those involving arynes and carbon dioxide, continues to expand the toolkit of synthetic chemists. mdpi.com

Based on a thorough search of publicly available scientific literature and chemical databases, detailed computational and advanced spectroscopic studies specifically for the compound "this compound" are not available. While the compound is documented, the specific research findings required to populate the requested article outline—including Density Functional Theory (DFT) studies, conformational analyses, Natural Bond Orbital (NBO) analyses, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for structural and mechanistic elucidation—have not been published or are not accessible in the public domain.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for "this compound" that would adhere to the strict content and outline requirements. Information on related but distinct molecules cannot be used as a substitute due to the explicit instructions to focus solely on the specified compound.

Computational Chemistry and Advanced Spectroscopic Studies of 3,3 Dimethyl 2 Methylidenebutanoic Acid

High-Resolution Spectroscopic Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

In Situ NMR for Reaction Monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of a chemical reaction directly within the NMR tube. It provides real-time, quantitative data on the consumption of reactants, the formation of intermediates, and the appearance of products without the need for sample isolation.

Detailed Research Findings:

In a hypothetical synthesis of 3,3-dimethyl-2-methylidenebutanoic acid, for instance, via a Wittig-type reaction from a corresponding α-keto acid (3,3-dimethyl-2-oxobutanoic acid), in situ ¹H NMR could be employed to track key transformations. Researchers would monitor the disappearance of the signals corresponding to the reactants and the simultaneous emergence of signals characteristic of the product.

Key proton signals to monitor would include:

Reactant (e.g., 3,3-dimethyl-2-oxobutanoic acid): The signal for the tert-butyl group protons.

Product (this compound): The appearance of two new, distinct signals in the olefinic region (typically 5-6 ppm) corresponding to the geminal protons of the methylidene (=CH₂) group. The signal for the tert-butyl group would likely experience a shift due to the change in its chemical environment.

The integration of these signals over time allows for the generation of concentration profiles, from which reaction kinetics can be derived. This approach has been successfully used to investigate complex reaction mechanisms, including the identification of transient intermediates in various chemical transformations. nih.gov For example, studies on other carboxylic acids have used online NMR to provide conclusive spectroscopic evidence for hypothesized intermediates, such as anhydrides. nih.gov The ability to observe the reaction as it happens provides a level of detail that is often unattainable through conventional offline analysis.

Compound/GroupExpected ¹H NMR SignalSignificance in Reaction Monitoring
Reactant (α-keto acid precursor)tert-butyl singletSignal intensity decreases as the reaction progresses.
Product (methylidene protons)Two singlets/doublets in the olefinic regionAppearance and increase in intensity signify product formation.
Product (tert-butyl protons)Shifted tert-butyl singletAppearance at a new chemical shift confirms product structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. It is particularly useful for monitoring reaction progress by tracking the disappearance of reactant functional groups and the appearance of those in the product.

Detailed Research Findings:

For this compound, the key functional groups are the carboxylic acid (-COOH), the alkene (C=C), and the tert-butyl group. Each of these groups has characteristic absorption bands in the IR spectrum.

Carboxylic Acid: This group is identified by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong carbonyl (C=O) stretching band. In α,β-unsaturated carboxylic acids, the C=O stretch typically appears at a lower frequency (around 1690-1710 cm⁻¹) compared to its saturated counterpart, due to electronic conjugation with the C=C double bond.

Alkene: The methylidene group gives rise to a C=C stretching absorption around 1640-1650 cm⁻¹ and an out-of-plane C-H bending vibration around 910 cm⁻¹.

Alkyl Groups: C-H stretching vibrations for the tert-butyl group are expected just below 3000 cm⁻¹.

In a synthesis reaction, IR spectroscopy can be used to monitor the conversion of a reactant, such as an α-keto acid, to the α,β-unsaturated product. This would be observed by the disappearance of the ketone carbonyl band (typically ~1725 cm⁻¹) and the concurrent appearance of the conjugated carboxylic acid carbonyl (~1700 cm⁻¹) and the C=C stretching band (~1645 cm⁻¹). This allows for a qualitative or semi-quantitative assessment of the reaction's completion.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Carboxylic Acid O-HStretch2500 - 3300 (very broad)
Alkyl C-HStretch2850 - 2970
Carbonyl C=O (conjugated)Stretch1690 - 1710
Alkene C=CStretch1640 - 1650
Alkene =C-HBend (out-of-plane)~910

Mass Spectrometry for Reaction Product Analysis and Fragmentation Pathways

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization.

Detailed Research Findings:

The mass spectrum of this compound (molecular formula C₇H₁₂O₂, molecular weight: 128.17 g/mol ) would be expected to show a molecular ion peak (M⁺˙) at m/z = 128. The structure of the molecule would then dictate its fragmentation pathways. Based on the known fragmentation of similar structures, such as compounds containing tert-butyl groups and carboxylic acids, several key fragments can be predicted.

Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): This is a very common fragmentation for compounds containing a tert-butyl group, leading to the formation of a stable tertiary carbocation. This would result in a prominent peak at m/z = 113 [M-15]⁺.

Loss of a tert-butyl radical (•C(CH₃)₃): Alpha-cleavage next to the double bond can lead to the loss of the entire tert-butyl group, resulting in a fragment at m/z = 71 [M-57]⁺.

Decarboxylation (Loss of CO₂): Carboxylic acids often lose carbon dioxide upon ionization. This would produce a fragment ion at m/z = 84 [M-44]⁺˙.

Loss of the carboxyl group (•COOH): Cleavage of the bond between the carboxylic acid and the double bond would result in a fragment at m/z = 83 [M-45]⁺.

Analysis of the fragmentation of the related compound 3,3-dimethyl-2-butanone shows characteristic peaks corresponding to the cleavage of the bond between the carbonyl carbon and the tert-butyl group, leading to an acylium ion and a tert-butyl cation. chegg.com Similarly, for this compound, the stability of the tert-butyl cation (m/z = 57) would likely make it a significant peak in the spectrum. These predictable fragmentation patterns are crucial for confirming the identity of the product in a reaction mixture.

m/z ValueProposed Fragment IonOrigin of Fragment
128[C₇H₁₂O₂]⁺˙Molecular Ion (M⁺˙)
113[M - CH₃]⁺Loss of a methyl radical
84[M - CO₂]⁺˙Loss of carbon dioxide
83[M - COOH]⁺Loss of the carboxyl group
71[M - C(CH₃)₃]⁺Loss of a tert-butyl radical
57[C(CH₃)₃]⁺tert-Butyl cation

Theoretical Frameworks and Research Paradigms in 3,3 Dimethyl 2 Methylidenebutanoic Acid Chemistry

Principles of Alpha,Beta-Unsaturated System Reactivity

The reactivity of 3,3-dimethyl-2-methylidenebutanoic acid is fundamentally governed by its nature as an α,β-unsaturated carbonyl compound. wikipedia.org This class of molecules possesses a conjugated system where the π-electrons of the carbon-carbon double bond (C=C) and the carbon-oxygen double bond (C=O) are delocalized. This conjugation extends the electrophilic character of the carbonyl carbon to the β-carbon of the alkene, making both sites susceptible to nucleophilic attack. wikipedia.orglibretexts.org

This dual electrophilicity gives rise to two primary modes of nucleophilic addition: 1,2-addition (direct addition) to the carbonyl carbon and 1,4-addition (conjugate addition) to the β-carbon. libretexts.org

1,2-Addition: The nucleophile directly attacks the electrophilic carbon of the carboxyl group.

1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon (C3) of the α,β-unsaturated system. This type of reaction, when the nucleophile is a carbanion like an enolate, is known as a Michael addition. wikipedia.org

The outcome of the reaction is influenced by the nature of the nucleophile. In the case of additions of unsymmetrical reagents like hydrogen halides to α,β-unsaturated acids, the reaction proceeds via an anti-Markovnikov fashion, where the nucleophile adds to the β-carbon. libretexts.org This occurs because the initial protonation happens at the carbonyl oxygen, creating a resonance-stabilized carbocation with partial positive charges on the carboxyl carbon and the β-carbon. The nucleophile then attacks the β-carbon to yield a stable product. libretexts.org

A critical feature of this compound is the presence of a bulky tert-butyl group at the β-position (C3). This group imparts significant steric hindrance around the β-carbon, which can be expected to influence the preferred reaction pathway. While direct experimental data on this specific molecule is limited, fundamental principles suggest that this steric bulk would disfavor the approach of large or sterically demanding nucleophiles to the β-carbon, potentially hindering 1,4-addition. This could make reactions at the less-hindered carbonyl carbon (1,2-addition) or reactions involving smaller nucleophiles more favorable.

Table 1: Comparison of Nucleophilic Addition Pathways

Addition TypeSite of AttackIntermediateTypical NucleophilesInfluence of Sterics
1,2-Addition (Direct)Carbonyl Carbon (C1)Tetrahedral intermediate at C1Strongly basic, hard nucleophiles (e.g., Grignard reagents, organolithiums)Less affected by sterics at C3
1,4-Addition (Conjugate)Beta-Carbon (C3)Enolate intermediateWeaker, soft nucleophiles (e.g., amines, thiols, organocuprates)Highly sensitive to steric hindrance at C3; disfavored by bulky groups

Modern Concepts in Green Chemistry and Sustainable Synthesis

The synthesis of this compound and related α,β-unsaturated compounds is an area where principles of green chemistry can be applied to enhance sustainability. Key concepts include atom economy, the use of renewable feedstocks, and the deployment of catalytic versus stoichiometric reagents.

Atom-efficient methods like catalytic carbonylation reactions are at the forefront of sustainable synthesis for α,β-unsaturated carbonyl compounds. rsc.org These methods construct the target molecule by incorporating carbon monoxide directly, maximizing the use of starting materials and minimizing waste. Another approach involves the carboxylation of alkenylboronic esters using carbon dioxide (CO2), a renewable and non-toxic C1 feedstock, in the presence of copper(I) or rhodium(I) catalysts. organic-chemistry.org

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. Ene-reductases (ERs), for example, are enzymes that can catalyze the asymmetric reduction of C=C double bonds in molecules like unsaturated esters, which are structurally similar to the target acid. mdpi.com A hypothetical green synthesis could involve the biocatalytic production of a chiral precursor to this compound. Furthermore, the synthesis of related compounds from bio-based feedstocks, such as the production of 3-methoxybutan-2-one (B3048630) from acetoin (B143602) (derivable from biomass), highlights the potential for moving away from petrochemical sources. nih.gov The use of non-toxic, biodegradable methylating agents like dimethyl carbonate in such processes further aligns with green chemistry principles. nih.gov

Advances in Catalysis for C-H Functionalization and Alkene Transformations

Catalysis offers precise and efficient routes for modifying molecules like this compound. Key transformations focus on the reactive alkene moiety and the typically inert C-H bonds.

Alkene Transformations: The most common catalytic transformation for α,β-unsaturated systems is the hydrogenation of the carbon-carbon double bond. libretexts.org This reduction reaction is thermodynamically favorable and is typically performed using a heterogeneous metal catalyst such as palladium, platinum, or nickel. libretexts.org The reaction proceeds by the syn-addition of two hydrogen atoms across the double bond from the surface of the catalyst, yielding the corresponding saturated carboxylic acid, 3,3-dimethylbutanoic acid. libretexts.orgdoubtnut.com

More advanced catalytic methods enable enantioselective transformations. For instance, copper hydride-catalyzed systems have been developed for the highly enantioselective 1,4-reduction of α,β-unsaturated carboxylic acids, producing chiral β-substituted saturated aldehydes. organic-chemistry.org Applying such a system to this compound could potentially yield a chiral product, demonstrating a high level of synthetic control.

C-H Functionalization: Direct catalytic functionalization of carbon-hydrogen bonds is a major goal in modern organic synthesis as it allows for the modification of molecular skeletons without the need for pre-installed functional groups. For this compound, potential sites for C-H functionalization include the methyl groups of the tert-butyl moiety and the vinylic hydrogens of the methylidene group. While palladium-catalyzed C-H activation has been used to synthesize α,β-unsaturated acids from simpler precursors researchgate.net, the selective functionalization of C-H bonds in the final product remains a significant challenge, representing an active and advanced area of catalysis research.

Table 2: Selected Catalytic Transformations for α,β-Unsaturated Acids

TransformationCatalyst SystemProduct TypeKey Feature
Catalytic HydrogenationPd/C, PtO₂, Raney NiSaturated Carboxylic AcidComplete reduction of the C=C bond. libretexts.org
Asymmetric Conjugate ReductionCopper Hydride (CuH) with Chiral LigandsChiral Saturated AldehydeHigh enantioselectivity and functional group tolerance. organic-chemistry.org
C-H Activation/FunctionalizationPd, Rh, Ir complexes (Hypothetical)Functionalized Acid (e.g., at t-butyl group)Advanced strategy for late-stage molecular editing. researchgate.net

Methodologies for Reaction Discovery and Optimization in Organic Synthesis

The development of new reactions or the improvement of existing ones for the synthesis and modification of this compound relies on a systematic framework of discovery and optimization.

A foundational methodology involves the empirical screening of reaction parameters. This classical approach systematically varies components such as solvents, catalysts, bases or acids, temperature, and reaction time to identify optimal conditions for yield and selectivity. For example, in developing a Michael addition, various solvents might be tested to find one that provides the highest yield and desired stereoselectivity. mdpi.com

Modern reaction discovery is increasingly supported by advanced analytical and computational tools. Kinetic studies are crucial for understanding reaction mechanisms and rates. The reactivity of related compounds, such as 3,3-dimethylbutanal, has been investigated using techniques like Fourier-transform infrared (FTIR) spectroscopy to monitor the decay of reactants and formation of products in real-time. copernicus.orgcopernicus.org Gas chromatography-mass spectrometry (GC-MS) is also employed to identify and quantify the products formed under various conditions, providing detailed mechanistic insights. copernicus.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. DFT calculations can be used to model transition states, determine activation energies, and predict reaction outcomes. rsc.org This in silico approach helps researchers understand the electronic structure and reactivity of catalysts and substrates, allowing for the rational design of experiments and the prediction of the most promising reaction pathways, thereby accelerating the discovery and optimization process. rsc.org

Table 3: Methodologies for Reaction Discovery and Optimization

MethodologyDescriptionApplication Example
Parameter ScreeningSystematic variation of reaction conditions (solvent, temperature, catalyst) to find optimal output.Testing different solvents to maximize the yield of a conjugate addition reaction. mdpi.com
Kinetic AnalysisMonitoring reaction progress over time to determine rate laws and understand mechanisms.Using FTIR spectroscopy to measure the rate of disappearance of a reactant. copernicus.org
Computational Modeling (DFT)Using quantum chemical calculations to predict reaction energetics, structures, and mechanisms.Calculating activation energies to predict whether a catalyst will favor one product over another. rsc.org

Emerging Research Avenues and Future Directions for 3,3 Dimethyl 2 Methylidenebutanoic Acid

Development of Novel and Highly Efficient Synthetic Pathways

The availability of any chemical compound in sufficient quantities is predicated on efficient and scalable synthetic routes. For 3,3-dimethyl-2-methylidenebutanoic acid, future research will likely focus on moving beyond classical, multi-step procedures to more elegant and atom-economical pathways. Current synthetic strategies for structurally related compounds, such as 3,3-dimethylbutyric acid, often involve processes like the Wolff-Kishner reduction of a corresponding oxo-acid, which requires harsh conditions. google.comgoogle.com

Emerging research is anticipated to target catalytic C-H activation or carboxylation of readily available hydrocarbon feedstocks. For instance, a hypothetical pathway could involve the direct catalytic functionalization of 3,3-dimethyl-1-butene. Another promising direction is the development of novel catalytic systems that can achieve the synthesis in a one-pot reaction from simple precursors, minimizing intermediate purification steps and waste generation.

Table 1: Comparison of Hypothetical Synthetic Pathways

Feature Conventional Pathway (e.g., Grignard-based) Proposed Catalytic Pathway
Starting Materials Pivaldehyde, Bromoacetic ester 3,3-dimethyl-1-butene, CO2
Key Transformation Grignard reaction, Dehydration, Saponification Direct C-H Carboxylation / Functionalization
Atom Economy Moderate High
Number of Steps 3-4 1-2
Reaction Conditions Often requires cryogenic temperatures, inert atmospheres Potentially milder, catalyst-dependent

Exploration of Previously Untapped Reactivity Modes

The unique arrangement of functional groups in this compound suggests a rich and underexplored reactivity profile. The interplay between the electron-withdrawing carboxylic acid and the sterically imposing tert-butyl group can significantly influence the electronic properties and accessibility of the exocyclic double bond.

Future studies are expected to investigate its behavior in pericyclic reactions, such as Diels-Alder cycloadditions, where the tert-butyl group could impart significant facial selectivity. Furthermore, its potential in radical-mediated transformations is a key area for exploration. Studies on analogous compounds like 3,3-dimethylbutanal show that the tert-butyl group directs initial radical attack, leading to specific degradation pathways. copernicus.orgcopernicus.org Investigating the reaction of this compound with various atmospheric oxidants (e.g., OH radicals, Cl atoms) could reveal novel fragmentation patterns and the formation of complex multifunctional products. copernicus.orgcopernicus.org

Table 2: Potential Reactivity Modes for Investigation

Reaction Class Substrate Moiety Expected Outcome / Research Focus
Cycloadditions Methylidene group Diastereoselective control due to tert-butyl group
Radical Additions Methylidene group Formation of functionalized quaternary centers
Oxidative Cleavage Methylidene group Synthesis of 3,3-dimethyl-2-butanone and derivatives
Electrophilic Additions Methylidene group Regioselectivity influenced by steric and electronic factors

Design of Advanced Catalytic Systems for Enantioselective Transformations

The creation of chiral molecules with high enantiomeric purity is a paramount goal in modern organic synthesis. The prochiral nature of the double bond in this compound makes it an ideal candidate for asymmetric catalysis. Future research will undoubtedly focus on the design of catalytic systems capable of enantioselective transformations, such as asymmetric hydrogenation or hydrofunctionalization of the double bond.

A particularly promising avenue is the use of biocatalysis. Ene-reductases (ERs) have demonstrated remarkable efficiency and stereoselectivity in the asymmetric reduction of C=C double bonds in related substrates. mdpi.comresearchgate.net Screening a library of ERs could identify enzymes capable of reducing this compound to either the (R) or (S) enantiomer of 3,3-dimethyl-2-methylbutanoic acid with high enantiomeric excess (ee). mdpi.comresearchgate.net This approach offers a green and highly selective alternative to traditional chiral transition-metal catalysts.

Table 3: Prospective Catalytic Systems for Asymmetric Reduction

Catalyst Type Potential Advantages Target Transformation Anticipated Selectivity
Ene-Reductases (ERs) High enantioselectivity, mild conditions, environmentally benign Asymmetric reduction of C=C bond >99% ee (potentially)
Chiral Rh/Ru Complexes High turnover numbers, well-established ligand libraries Asymmetric hydrogenation High to excellent ee
Organocatalysts Metal-free, robust Asymmetric conjugate addition Variable, dependent on catalyst design

Applications in Materials Science and Polymer Chemistry

The incorporation of monomers with unique structural features is a key strategy for designing advanced materials with tailored characteristics. This compound serves as a potential functional monomer for polymerization. The presence of the carboxylic acid allows for its integration into polyesters and polyamides, while the vinyl group enables its use in addition polymerization.

The bulky tert-butyl group is of particular interest. When incorporated into a polymer backbone, this group can restrict chain mobility, increase the glass transition temperature (Tg), and enhance thermal stability. It can also create significant free volume within the material, which could be explored for applications in gas separation membranes. Future research will focus on the synthesis of homopolymers and its copolymerization with other standard monomers to systematically study how its incorporation affects the resulting polymer's structural and thermal characteristics, without focusing on the final properties of the end-product.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, reproducibility, and the ability to rapidly screen reaction conditions. researchgate.netmdpi.com The synthesis and subsequent derivatization of this compound are well-suited for this technological shift.

Future research will likely involve developing continuous-flow protocols for its synthesis, where reactants are pumped through heated microreactors or packed-bed catalyst columns. mdpi.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time. Furthermore, integrating these flow reactors with automated purification modules and real-time analytical techniques can create self-optimizing systems. researchgate.netchemrxiv.org Such platforms would accelerate the discovery of optimal synthetic conditions and facilitate the exploration of its reactivity with a wide range of substrates in a high-throughput manner.

Table 4: Comparison of Batch vs. Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis
Scalability Difficult, requires reactor redesign Straightforward, by extending run time
Heat Transfer Inefficient, potential for hot spots Highly efficient due to high surface-area-to-volume ratio
Safety Higher risk with large volumes of reagents Inherently safer due to small reaction volumes
Process Control Limited precision Precise control over temperature, pressure, and time
Optimization Speed Slow, sequential experiments Rapid, automated high-throughput screening

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3,3-dimethyl-2-methylidenebutanoic acid derivatives, and how can reaction conditions be optimized?

  • Methodology : A common approach involves acid-catalyzed deprotection of intermediates. For example, hydrochloric acid in dioxane efficiently removes Boc-protecting groups from methyl ((2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate) to yield methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride . Optimization includes controlling reaction time (1 hour at room temperature) and solvent choice to achieve near-quantitative yields. NMR characterization (e.g., δ 9.00 ppm for amine protons in DMSO-d6) is critical for verifying product purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodology : High-resolution NMR spectroscopy is essential. For example, 1^1H-NMR in DMSO-d6 can resolve methylidene protons and tertiary carbons (e.g., δ 1.02 ppm for 9H singlet in methyl-substituted derivatives) . Mass spectrometry (MS) and IR spectroscopy complement structural analysis, particularly for detecting carbonyl groups and verifying molecular weights. Moisture sensitivity, noted in derivatives like 3-methyl-2-oxobutanoic acid, necessitates inert-atmosphere handling during analysis .

Q. How does steric hindrance from the 3,3-dimethyl group influence the reactivity of this compound in nucleophilic additions?

  • Methodology : Steric effects can slow reaction kinetics. Computational modeling (e.g., DFT) combined with experimental kinetic studies (e.g., monitoring by HPLC) helps quantify activation barriers. For instance, bulky substituents may reduce accessibility to the methylidene carbon, requiring elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance reactivity .

Advanced Research Questions

Q. How can contradictions in reported NMR data for this compound derivatives be resolved?

  • Methodology : Discrepancies often arise from solvent effects or impurities. For example, methylidene proton shifts vary between DMSO-d6 (δ 3.89–3.86 ppm) and CDCl3 (δ 2.46–2.56 ppm) due to hydrogen bonding . Cross-validate using 2D NMR (COSY, HSQC) and spiking experiments with authentic standards. Contradictions in yields (e.g., 56% vs. 100%) may reflect differences in workup protocols or starting material purity .

Q. What strategies mitigate racemization during the synthesis of chiral derivatives like (2S,3S)-3-hydroxy-2-methylbutanoic acid?

  • Methodology : Enantioselective synthesis requires chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution. For example, methyl (2S,3S)-3-hydroxy-2-methylbutanoate can be synthesized via asymmetric hydrogenation with >95% ee. Protecting hydroxyl groups as TBS ethers prevents racemization during acidic workup .

Q. How do electronic and steric properties of this compound affect its application in multicomponent reactions (e.g., thiazolidinone formation)?

  • Methodology : The methylidene group acts as a Michael acceptor in thiazolidinone synthesis. Steric bulk from dimethyl groups limits regioselectivity, favoring 5-exo-trig cyclization over 7-endo pathways. Reaction monitoring via LC-MS and X-ray crystallography of intermediates (e.g., 2-thioxo-thiazolidinones) clarifies mechanistic pathways .

Q. What computational methods predict the biological activity of this compound derivatives (e.g., enzyme inhibition)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like MMP3 or IL-6. QSAR models built from substituent effects (e.g., electron-withdrawing groups enhancing carbonyl reactivity) guide derivative design. Validate predictions with in vitro assays (e.g., recombinant human MMP3 inhibition assays) .

Key Research Challenges

  • Stereochemical Control : Achieving high ee in chiral derivatives demands optimized catalysts and protective group strategies .
  • Reactivity Limitations : Steric hindrance necessitates tailored reaction conditions (e.g., high-pressure catalysis) .
  • Data Consistency : Cross-lab validation protocols are critical to resolve conflicting NMR or yield reports .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.